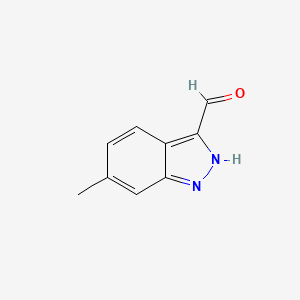

6-Methyl-1H-indazol-3-carbaldehyd

Übersicht

Beschreibung

6-Methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen (MCRs)

„6-Methyl-1H-indazol-3-carbaldehyd“ dient als effizienter Vorläufer in MCRs, die nachhaltige Strategien zur Synthese komplexer Moleküle darstellen. Diese Reaktionen sind hochproduktiv, zeit- und kostengünstig und entsprechen den Prinzipien der grünen Chemie . Die inhärenten funktionellen Gruppen der Verbindung ermöglichen diverse Bindungsbildungsmethoden und verbessern die Chemo-, Stereo- und Regioselektivität.

Vorläufer für biologische Aktivität

Diese Verbindung ist entscheidend für die Generierung biologisch aktiver Strukturen, darunter solche mit antioxidativen, antibiotischen, entzündungshemmenden, antimikrobiellen, krebshemmenden, antihyperglykämischen, Proteinkinase-inhibitorischen und anti-HIV-Aktivitäten . Ihre Rolle bei der Synthese von aktiven Molekülen wie Carbazol-, Triazol-, Pyrazol-, Pyrimidin-, Chinolin- und Imidazolderivaten ist signifikant.

Kinase-Inhibitoren

In der medizinischen Chemie sind Indazolderivate, darunter „this compound“, zunehmend als Kinase-Inhibitoren von Bedeutung. Diese Verbindungen sind wichtige Zwischenprodukte für den Zugang zu einer Vielzahl von polyfunktionalisierten 3-substituierten Indazolen .

HIV-Protease-Inhibitoren

Das Indazolfragment, Teil der „this compound“-Struktur, wird bei der Herstellung von HIV-Protease-Inhibitoren verwendet. Diese Inhibitoren sind essenziell für die Behandlung von HIV, indem sie die Fähigkeit des Virus beeinträchtigen, sich in den Wirtszellen zu replizieren .

Serotonin-Rezeptor-Antagonisten

Verbindungen, die ein Indazolfragment enthalten, werden auf ihr Potenzial als Serotonin-Rezeptor-Antagonisten untersucht. Diese Antagonisten können zur Behandlung verschiedener psychiatrischer Störungen eingesetzt werden, indem sie den Serotoninspiegel im Gehirn modulieren .

Aldol-Reduktase-Inhibitoren

„this compound“ wird bei der Synthese von Aldol-Reduktase-Inhibitoren eingesetzt. Diese Inhibitoren spielen eine Rolle bei der Behandlung von Komplikationen im Zusammenhang mit Diabetes, wie Katarakt und Neuropathie, indem sie die Ansammlung von Sorbitol verhindern .

Acetylcholinesterase-Inhibitoren

Die Verbindung ist auch an der Herstellung von Acetylcholinesterase-Inhibitoren beteiligt, die zur Behandlung der Alzheimer-Krankheit eingesetzt werden, indem sie den Acetylcholinspiegel im Gehirn erhöhen und so die kognitive Funktion verbessern .

Wirkmechanismus

Target of Action

Indazole derivatives, a family to which 6-methyl-1h-indazole-3-carbaldehyde belongs, have been noted for their potential role in the inhibition, regulation, and/or modulation of kinases such as chk1 and chk2 .

Mode of Action

It’s worth noting that indazole derivatives are known for their potential in generating biologically active structures .

Biochemical Pathways

Indole derivatives, which are structurally similar to indazoles, are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

Indazole derivatives have been noted for their potential antitumor activity .

Biologische Aktivität

6-Methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structure featuring a methyl group and an aldehyde functional group attached to the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 164.17 g/mol

- Structure : The compound's structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration.

Biological Activity

The biological activity of 6-Methyl-1H-indazole-3-carbaldehyde is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Here are some key findings related to its biological activity:

- Inhibition of Kinases : Indazole derivatives, including 6-Methyl-1H-indazole-3-carbaldehyde, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is significant in treating respiratory diseases.

- Anticancer Activity : Studies have reported that this compound exhibits antiproliferative effects on several tumor cell lines, suggesting its potential as an anticancer agent . For instance, it significantly suppressed the migration and invasion of MDA-MB-231 cells by downregulating Snail expression without affecting tumor growth .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, with specific efficacy against Gram-positive bacteria . Its mechanism includes inhibition of protein synthesis pathways and interference with nucleic acid and peptidoglycan production.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Kinase Inhibition | Selective inhibition of PI3Kδ | |

| Anticancer | Antiproliferative effects on MDA-MB-231 cells | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of indazole derivatives revealed that 6-Methyl-1H-indazole-3-carbaldehyde exhibited significant selectivity toward PAK1 kinase among a panel of 29 kinases. This selectivity is critical for developing targeted therapies for cancer treatment. The compound's ability to downregulate Snail expression plays a crucial role in inhibiting cancer cell migration and invasion .

Applications in Medicinal Chemistry

6-Methyl-1H-indazole-3-carbaldehyde serves as a key intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its reactivity profile allows for further derivatization, which is essential for developing more complex molecules for research purposes. The compound's unique structural features make it valuable in exploring new therapeutic agents across multiple fields.

Eigenschaften

IUPAC Name |

6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQJCMCRICBIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595804 | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-98-9 | |

| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.